molecular formula C14H17N3O4 B12938091 1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)-

1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)-

Cat. No.: B12938091
M. Wt: 291.30 g/mol
InChI Key: RZTHEMOWHQHWKD-NSHDSACASA-N
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Description

1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)- is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms, which are significant in various biological and chemical processes

Preparation Methods

The synthesis of 1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)- involves several steps. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction typically involves nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)- include other imidazole derivatives such as:

These compounds share the imidazole core structure but differ in their substituents, leading to variations in their chemical properties and applications

Properties

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

methyl (5S)-2-(phenylmethoxycarbonylaminomethyl)-4,5-dihydro-1H-imidazole-5-carboxylate

InChI

InChI=1S/C14H17N3O4/c1-20-13(18)11-7-15-12(17-11)8-16-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,17)(H,16,19)/t11-/m0/s1

InChI Key

RZTHEMOWHQHWKD-NSHDSACASA-N

Isomeric SMILES

COC(=O)[C@@H]1CN=C(N1)CNC(=O)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C1CN=C(N1)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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